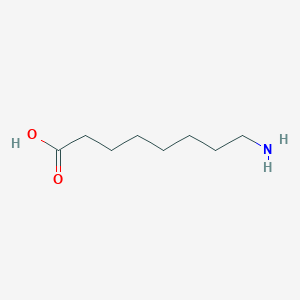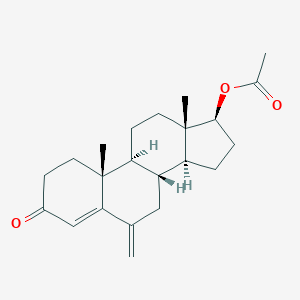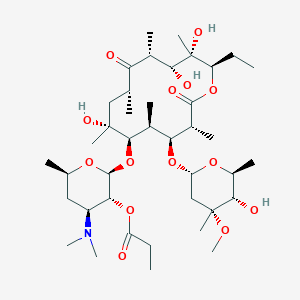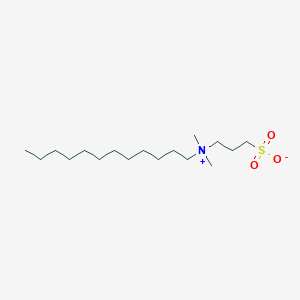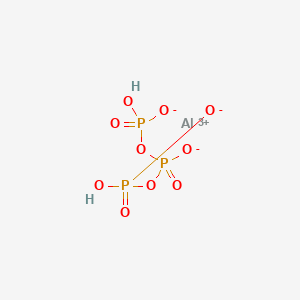
Triphosphoric acid, aluminum salt (1:1)
説明
Triphosphoric acid, aluminum salt (1:1), also known as aluminum triphosphate, is a chemical substance with the molecular formula Al.H5O10P3 . It is a condensed form of phosphoric acid and is the next polyphosphoric acid after pyrophosphoric acid . Compounds such as ATP (adenosine triphosphate) are esters of triphosphoric acid .
Synthesis Analysis
The synthesis of Triphosphoric acid, aluminum salt (1:1) involves the identification of the cation and anion of the inorganic salt. This is done by conducting a series of tests in a systematic manner and using the observations to confirm the absence or presence of specific cations and anions .
Molecular Structure Analysis
The molecular structure of Triphosphoric acid, aluminum salt (1:1) is represented by the formula Al.H5O10P3 . The molecular weight of this compound is 284.94 g/mol .
科学的研究の応用
1. Regeneration of Cation Resins
- Summary of Application: This research investigated a novel method for the regeneration of cation exchange resins using aluminum salts. The goal was to improve the regeneration efficiency of resins and reduce the dosage of regenerant .
- Methods of Application: The study examined the influences of Al3+ concentration and the pH of the regeneration solution on resin transformation .
- Results: Experimental results showed that the regeneration rate of resins was strictly dependent on Al3+ concentration and the pH of the solution. The Al form mixed bed exhibited the same desalination capability as the H form mixed bed, and the total organic carbon (TOC) removal was up to 90%, clearly higher than that of the H form .
2. Alleviation of Aluminum Toxicity in Acid Soils
- Summary of Application: The study aimed to evaluate the effect of four rates of phosphogypsum (0, 1, 3, and 9 t ha−1) on Al speciation in the soil solution and to examine which species are mostly impacting total dry matter (TDM) yield of lucerne .
- Methods of Application: Glasshouse and incubation experiments were conducted using three acid soils with different exchangeable Al concentrations. The distribution of Al species was modeled using visual Minteq .
- Results: In the planted and incubated Molesworth soils, Al3+ and hydroxylated Al (Al–OH) fractions decreased significantly at 1 and 3 t of phosphogypsum ha−1 compared to 0 t ha−1. The TDM yield of lucerne was better explained by Al3+, Al-F, and Al-DOM than exchangeable Al .
3. Coating Applications
- Summary of Application: Aluminum tripolyphosphate is widely used in various primer and bottom coatings due to its good affinity with varnish .
- Methods of Application: It can be used with various pigments and fillers, and can also be used with various anti-rust pigments .
- Results: The coating color can be adjusted freely, and it forms an excellent passivation film on the surface of the coated object, which has a strong inhibitory effect on the corrosion of steel and light metals .
4. Flame Retardant Materials
- Summary of Application: Aluminum tripolyphosphate is widely used in the field of flame retardant materials, such as fire retardant coatings, flame retardant plastics, and textiles .
- Methods of Application: It is used as a filler for these materials to improve their thermal stability .
- Results: The application of Aluminum tripolyphosphate significantly improves the fire resistance of these materials .
5. Metallurgical Industry
- Summary of Application: In the metallurgical industry, aluminum tripolyphosphate can be used as a flotation agent for aluminum ore .
- Methods of Application: It is used in the flotation process to separate aluminum from its ore .
- Results: The use of Aluminum tripolyphosphate improves the efficiency of aluminum extraction from its ore .
6. Electronic Components
- Summary of Application: Aluminum tripolyphosphate can be used as a filler for electronic components to improve their thermal stability and electrical insulation properties .
- Methods of Application: It is used as a filler in the manufacturing process of electronic components .
- Results: The application of Aluminum tripolyphosphate significantly improves the thermal stability and electrical insulation properties of these electronic components .
7. Molecular Sieves
- Summary of Application: There are many types of aluminium phosphate molecular sieves, generically known as “ALPOs”. They have framework structures with microporous cavities .
- Methods of Application: The frameworks are made up of alternating AlO4 and PO4 tetrahedra .
- Results: These molecular sieves are used in various applications due to their microporous cavities .
Safety And Hazards
Triphosphoric acid, aluminum salt (1:1) is classified as an eye irritant, Category 2 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of exposure, personnel should be evacuated to safe areas .
特性
IUPAC Name |
aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H5O10P3/c;1-11(2,3)9-13(7,8)10-12(4,5)6/h;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLNUHHRGZVCLQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH2O10P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Water or Solvent Wet Solid | |
| Record name | Triphosphoric acid, aluminum salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Triphosphoric acid, aluminum salt (1:1) | |
CAS RN |
13939-25-8 | |
| Record name | Aluminum triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013939258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphosphoric acid, aluminum salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium dihydrogen triphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4V295504Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



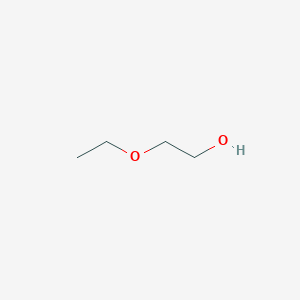
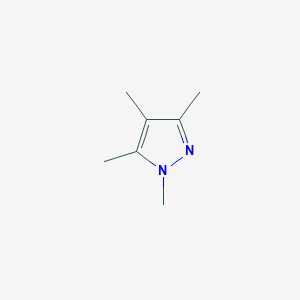


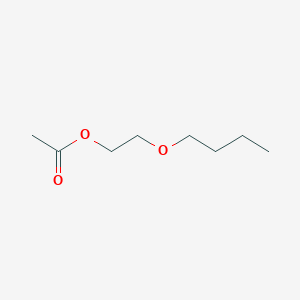
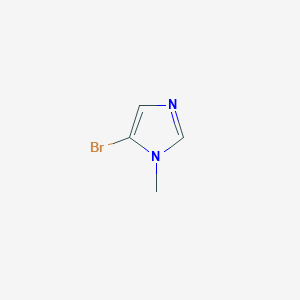
![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)

